molecular formula C20H21N3O3S2 B255832 MFCD02239005

MFCD02239005

Cat. No.: B255832
M. Wt: 415.5 g/mol
InChI Key: IDXSIRAISVVOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound with a unique structure that includes a benzothiolo pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multistep organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide is unique due to its specific structural features and the presence of a benzothiolo pyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-11-3-8-14-15(9-11)28-18-17(14)19(25)23(20(22-18)27-10-16(21)24)12-4-6-13(26-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H2,21,24)

InChI Key

IDXSIRAISVVOIM-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)OC

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)OC

Origin of Product

United States

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